Methyl 4-(4-acetyl-2,2-dimethylpiperazin-1-yl)sulfonyl-5-methylfuran-2-carboxylate
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Overview
Description
Methyl 4-(4-acetyl-2,2-dimethylpiperazin-1-yl)sulfonyl-5-methylfuran-2-carboxylate is a complex organic compound that features a furan ring substituted with a sulfonyl group, a piperazine ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-acetyl-2,2-dimethylpiperazin-1-yl)sulfonyl-5-methylfuran-2-carboxylate typically involves multiple steps. One common approach is the reaction of 4-acetyl-2,2-dimethylpiperazine with a sulfonyl chloride derivative, followed by the introduction of the furan ring through a cyclization reaction. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-acetyl-2,2-dimethylpiperazin-1-yl)sulfonyl-5-methylfuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 4-(4-acetyl-2,2-dimethylpiperazin-1-yl)sulfonyl-5-methylfuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: It may have therapeutic potential due to its unique structure, which could interact with biological targets in novel ways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(4-acetyl-2,2-dimethylpiperazin-1-yl)sulfonyl-5-methylfuran-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, piperazine derivatives, and sulfonyl-containing compounds. Examples include:
Furan-2-carboxylates: These compounds share the furan ring and ester group but may have different substituents.
Piperazine derivatives: Compounds like 1-methylpiperazine or 4-methylpiperazine have similar piperazine rings but different functional groups.
Sulfonyl compounds: Sulfonamides or sulfonyl chlorides have the sulfonyl group but different overall structures.
Uniqueness
Methyl 4-(4-acetyl-2,2-dimethylpiperazin-1-yl)sulfonyl-5-methylfuran-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 4-(4-acetyl-2,2-dimethylpiperazin-1-yl)sulfonyl-5-methylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-10-13(8-12(23-10)14(19)22-5)24(20,21)17-7-6-16(11(2)18)9-15(17,3)4/h8H,6-7,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGJDZFGRMLSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)S(=O)(=O)N2CCN(CC2(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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